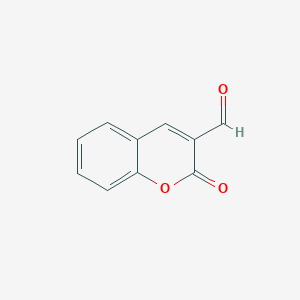

2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

Description

Overview of Coumarin (B35378) Scaffold in Academic Research

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds composed of a fused benzene (B151609) and α-pyrone ring. researchgate.net This core structure is widespread in nature, found in numerous plants, fungi, and bacteria. mdpi.comnih.gov In the realm of academic and industrial research, the coumarin scaffold is considered a "privileged structure". mdpi.comnih.gov This distinction arises from its ability to interact with a wide array of enzymes and receptors in biological systems, leading to a vast spectrum of pharmacological activities. researchgate.netmdpi.com

The scientific community has extensively explored coumarins for their potential in medicinal chemistry, with research demonstrating activities such as anticoagulant, antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net Beyond pharmaceuticals, the inherent fluorescent properties of many coumarin derivatives have made them indispensable in the development of fluorescent probes and sensors. mdpi.comnih.gov The synthetic accessibility and the ease with which the coumarin nucleus can be modified allow researchers to design and create novel derivatives with tailored properties, making it a cornerstone in drug discovery and materials science. mdpi.comresearchgate.net

Contextualization of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- within Coumarin Chemistry

Within the large family of coumarins, 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- (see Table 1 for chemical properties) occupies a special position as a key synthetic intermediate. rsc.org Its structure features the characteristic coumarin core with a crucial addition: a carboxaldehyde group (-CHO) at the 3-position of the pyrone ring. This aldehyde functionality is a highly reactive site, making the molecule a versatile precursor for a wide range of chemical transformations.

The synthesis of this compound is well-established, often achieved through methods like the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an appropriate active methylene (B1212753) compound. bhu.ac.inresearchgate.net For instance, the reaction between salicylaldehyde and reagents like diethyl malonate, followed by further chemical steps, can yield coumarin-3-substituted compounds. wpmucdn.com The presence of the aldehyde group allows for subsequent reactions such as condensations, oxidations, reductions, and cycloadditions, providing synthetic routes to more complex, polycyclic, and substituted coumarin derivatives. rsc.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆O₃ |

| Molecular Weight | 174.15 g/mol |

| Monoisotopic Mass | 174.031694049 Da |

| Topological Polar Surface Area | 43.4 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Complexity | 267 |

Data sourced from reference guidechem.com

Scope and Contemporary Research Focus on 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

The contemporary research focus on 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is primarily centered on its utility as a versatile building block. Its reactivity is exploited in several key areas:

Synthesis of Novel Heterocycles: The aldehyde group serves as a handle for constructing new ring systems fused to the coumarin core. It readily participates in multicomponent reactions and cycloadditions to generate diverse and complex heterocyclic architectures, which are then evaluated for various biological activities. rsc.orgresearchgate.net For example, it is used as a starting material in one-pot, three-component syntheses to produce spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net

Development of Fluorescent Probes: The coumarin scaffold is an excellent fluorophore, and modifications at the 3-position can fine-tune its photophysical properties. nih.govresearchgate.netrsc.org Researchers utilize 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- to synthesize probes for detecting metal ions (like Cu²⁺, Zn²⁺), anions, and biologically relevant small molecules. researchgate.net The aldehyde can be converted into a Schiff base or other recognition moieties that, upon binding to an analyte, trigger a change in the fluorescence signal through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). bohrium.com

Precursor for Biologically Active Molecules: Many studies use this compound as a starting point for synthesizing derivatives with enhanced or specific pharmacological profiles. researchgate.net The aldehyde can be transformed into hydrazones, carboxamides, or other functional groups, leading to compounds with potential antimicrobial, anticancer, or anti-inflammatory properties. bhu.ac.innih.govrsc.org For instance, N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, synthesized from the corresponding hydrazide of coumarin-3-carboxylic acid (which is closely related to the aldehyde), have been investigated for their chemical properties and potential applications. nih.govresearchgate.net

The adaptability of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- ensures its continued relevance in organic synthesis, medicinal chemistry, and materials science, providing a reliable platform for innovation and discovery. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Synonym(s) |

|---|---|

| 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- | Coumarin-3-carboxaldehyde, 2-oxo-2H-chromene-3-carbaldehyde, 3-Formylcoumarin |

| Salicylaldehyde | 2-Hydroxybenzaldehyde |

| Diethyl malonate | Propanedioic acid, diethyl ester |

| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | - |

| Morpholine | - |

| Coumarin-3-carboxylic acid | 2-oxo-2H-chromene-3-carboxylic acid |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 3-Carbethoxycoumarin |

| Hydrazine (B178648) hydrate (B1144303) | - |

| Salicylaldehyde azine | - |

| N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides | - |

| 4-aminocoumarin (B1268506) | 4-amino-2H-chromen-2-one |

| Isatin | 1H-indole-2,3-dione |

| L-proline | - |

| Acrolein | Prop-2-enal |

Structure

3D Structure

Properties

IUPAC Name |

2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHULSNJKMRDUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535469 | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-75-5 | |

| Record name | 2-Oxo-2H-chromene-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95306-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods. For coumarin (B35378) synthesis, this includes the use of microwave irradiation, photocatalysis, novel nanocatalysts, and multicomponent reactions.

Microwave-assisted synthesis has been shown to accelerate Pechmann condensations, often under solvent-free conditions, leading to excellent yields and reduced reaction times. Similarly, Knoevenagel condensations have been performed using ultrasound irradiation, providing high yields of coumarin-3-carboxylates under neat conditions. organic-chemistry.org

Photocatalytic methods are also emerging as a powerful tool. A recently developed method reports the synthesis of coumarin-3-aldehyde derivatives via a visible light-stimulated cascade radical cyclization-hydrolysis process. This reaction proceeds through a 1,3-dioxolane (B20135) radical that adds to an alkyne, followed by tandem cyclization and hydrolysis to give the final product.

The use of advanced catalysts is another significant area of development. Various nanocatalysts, such as magnetic MgFe₂O₄, have been employed as reusable and efficient catalysts for Knoevenagel condensations. organic-chemistry.org One-pot, three-component reactions catalyzed by a piperidine-iodine dual system have been developed for the clean and metal-free synthesis of coumarin-3-carboxamides. Furthermore, rhodium and palladium catalysts have been used for the C4-functionalization of coumarin-3-carboxylic acids through decarboxylative Michael additions and Heck reactions, respectively.

Metal-Catalyzed Cyclization and Functionalization

Metal catalysts play a pivotal role in the synthesis of coumarin derivatives, offering efficient and selective transformations. Iron(III) chloride (FeCl₃) has been identified as a particularly effective catalyst in multicomponent reactions for synthesizing coumarin-3-carboxylic esters. nih.govresearchgate.net In a screening of various catalysts including Cu(OAc)₂, CuBr, CuSO₄, NiCl₂·6H₂O, and AgNO₃, FeCl₃ demonstrated superior performance, yielding the desired product in up to 93% yield when the reaction was conducted in ethanol (B145695) at 70 °C. nih.gov The utility of FeCl₃ extends to the promotion of Knoevenagel condensation between ethyl acetoacetate (B1235776) and aromatic aldehydes as a preliminary step in the formation of the coumarin ring. researchgate.net

Other metal catalysts have also been successfully employed. Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the reaction between substituted salicylaldehydes and Meldrum's acid under microwave irradiation and solvent-free conditions, producing coumarin-3-carboxylic acids in excellent yields of 93–98%. nih.gov Copper salts, such as CuI, have been utilized in the synthesis of coumarin derivatives, with optimal conditions involving K₂CO₃ as the base in dioxane, leading to moderate to high yields. nih.gov

Table 1: Metal Catalysts in Coumarin Synthesis

| Catalyst | Reactants | Product Type | Key Conditions | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| FeCl₃ | Salicylaldehydes, Meldrum's acid, Alcohols | Coumarin-3-carboxylic esters | EtOH, 70 °C | 93 | nih.gov |

| Yb(OTf)₃ | Salicylaldehydes, Meldrum's acid | Coumarin-3-carboxylic acids | Microwave, Solvent-free | 93-98 | nih.gov |

| CuI | - | Coumarin derivatives | K₂CO₃, Dioxane | Moderate to High | nih.gov |

Photocatalytic Cascade Radical Cyclization-Hydrolysis

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of complex molecules under mild conditions. A novel method for the synthesis of coumarin-3-aldehydes utilizes a photocatalytic cascade radical cyclization-hydrolysis process. researchgate.net This reaction involves a two-step procedure where a 1,3-dioxolane radical is generated in situ from 1,3-dioxolane. The process is initiated by the excited photocatalyst Ru(bpy)₃Cl₂ and an oxidant, tert-Butyl hydroperoxide (TBHP). researchgate.net This radical then adds to the triple bond of various alkynes to produce vinyl radicals, which undergo a tandem cyclization and acidic hydrolysis to yield coumarin-3-aldehydes in good to excellent yields. researchgate.net

This strategy is part of a broader trend of using photoredox catalysis to initiate radical cascade reactions for constructing complex cyclic compounds. researchgate.netnih.gov Similar radical cascade cyclizations of aryl alkynoates have been used to synthesize other 3-functionalized coumarins, such as 3-silyl coumarins, demonstrating the versatility of this approach. chemrxiv.org The reactions are valued for their ability to form multiple bonds in a single operation, often starting from simple, readily available materials. nih.gov

Multicomponent Condensation Processes for Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net The synthesis of coumarin-3-carboxylic acid esters has been effectively achieved through an FeCl₃-catalyzed three-component reaction of salicylaldehydes, Meldrum's acid, and various alcohols. researchgate.net This method is noted for being highly atom-economic and environmentally friendly, avoiding the need for extra additives and tolerating a wide range of functional groups under mild conditions. researchgate.net

Another example involves the one-pot, three-component synthesis of 3-benzoxazole coumarins from substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.gov The reaction yield was optimized by screening various solvents, with n-BuOH providing the highest yield of 66%. nih.gov These MCRs often proceed via an initial Knoevenagel condensation, a cornerstone reaction in coumarin synthesis, followed by subsequent cyclization and functionalization steps. researchgate.netrsc.org

Green Chemistry and Solvent-Free Methodologies

In alignment with the principles of green chemistry, numerous eco-friendly methods for the synthesis of coumarin derivatives have been developed. eurekaselect.com These approaches aim to minimize waste and avoid the use of hazardous solvents and reagents. eurekaselect.comrsc.org

Solvent-free synthesis of coumarin-3-carboxylic acids has been achieved by reacting substituted salicylaldehydes with Meldrum's acid under microwave irradiation in the presence of ytterbium triflate (Yb(OTf)₃), resulting in excellent yields (93–98%). nih.gov Another solvent-free Knoevenagel condensation for synthesizing 3-substituted coumarins was performed using MgFe₂O₄ nanoparticles as a catalyst under ultrasound irradiation at 45 °C, affording yields of 63–73%. nih.gov

Water, as an environmentally benign solvent, has been employed for the one-pot synthesis of coumarin-3-carboxylic acids at room temperature. nih.gov Using sodium azide (B81097) or potassium carbonate as catalysts, the reaction between salicylaldehyde (B1680747) and Meldrum's acid in water produced the desired acids in yields as high as 99%. nih.gov More unconventionally, waste curd water has been successfully used as a biodegradable solvent and catalyst for the synthesis of coumarin-3-carboxylic acid derivatives under ultrasonic irradiation, highlighting a novel green approach. eurjchem.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have also served as both catalyst and solvent in the Knoevenagel condensation to produce coumarin derivatives with high yields (61–96%). nih.gov

Table 2: Green Synthetic Approaches to Coumarins

| Method | Reactants | Catalyst/Medium | Conditions | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Solvent-free | Salicylaldehydes, Meldrum's acid | Yb(OTf)₃ | Microwave | 93-98 | nih.gov |

| Solvent-free | Salicylaldehydes, 1,3-dicarbonyls | Nano MgFe₂O₄ | Ultrasound, 45 °C | 63-73 | nih.gov |

| Aqueous | Salicylaldehyde, Meldrum's acid | NaN₃ or K₂CO₃ | Room Temp | 92-99 | nih.gov |

| Aqueous | 2-hydroxybenzaldehydes, Dimethyl malonate | Waste Curd Water | Ultrasound, 40 °C | Good to Outstanding | eurjchem.com |

| Deep Eutectic Solvent | Salicylaldehydes, Methylene (B1212753) compounds | Choline chloride/ZnCl₂ | 100 °C | 61-96 | nih.gov |

Specific Derivatization and Functionalization of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and its Analogs

The core coumarin structure is a versatile template for a wide range of chemical modifications, leading to important derivatives such as carboxylic acids, esters, and amides.

Synthesis of Coumarin-3-carboxylic Acid and its Esters

Coumarin-3-carboxylic acid is a key intermediate for further derivatization and is commonly synthesized via the Knoevenagel condensation. researchgate.net A prevalent method involves the reaction of a salicylaldehyde derivative with an active methylene compound like Meldrum's acid or a malonic ester. nih.govrsc.orgmdpi.com

The reaction of substituted salicylaldehydes with Meldrum's acid is particularly effective. nih.govacs.org This condensation can be catalyzed by various agents under different conditions. For instance, using potassium carbonate or sodium azide in water at room temperature affords coumarin-3-carboxylic acids in yields of 73–99%. nih.gov A solvent-free approach using ytterbium triflate (Yb(OTf)₃) under microwave irradiation also gives excellent yields of 93–98%. nih.gov

The synthesis of coumarin-3-carboxylic esters can be achieved directly in a one-pot reaction or through esterification of the corresponding acid. A two-step procedure involves the Knoevenagel condensation of salicylaldehyde with diethyl malonate, catalyzed by piperidine (B6355638) and acetic acid, to form the ethyl ester, which is subsequently hydrolyzed to the acid. rsc.org Alternatively, a three-component reaction of salicylaldehydes, Meldrum's acid, and an alcohol, catalyzed by FeCl₃, directly yields the corresponding ester. researchgate.net Esterification of pre-synthesized coumarin-3-carboxylic acid can be accomplished using methods like the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Preparation of Coumarin-3-carboxamide Derivatives

Coumarin-3-carboxamides are a significant class of derivatives, often prepared from coumarin-3-carboxylic acid. researchgate.netlew.ro The standard synthetic route involves converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride. nih.gov This acid chloride is then reacted with a primary or secondary amine to form the amide bond. nih.govlew.ro

Various coupling agents can also be used to facilitate the direct amidation of coumarin-3-carboxylic acid without forming the acid chloride first. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for peptide-like couplings with amino acid esters. nih.gov Another effective coupling system is hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with triethylamine (B128534) (Et₃N), which has been used to prepare a series of coumarin-3-carboxamides in good yields (43%–51%). nih.gov An innovative, green approach involves a two-step enzymatic synthesis where a coumarin carboxylate methyl ester is first formed and then reacted with various amines, catalyzed by lipase (B570770) TL IM in a continuous flow reactor, to produce the carboxamide derivatives. mdpi.com

Table 3: Reagents for Coumarin-3-carboxamide Synthesis

| Starting Material | Reagent(s) | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid | Thionyl chloride, then Tryptamine/K₂CO₃ | N-Tryptamine carboxamide | - | nih.gov |

| Coumarin-3-carboxylic acid | DCC, HOBt, Amino acid methyl esters | Coumarin-3-amino acid esters | 63-87 | nih.gov |

| Coumarin-3-carboxylic acid | HATU, Et₃N, Anilines | Coumarin-3-carboxamides | 43-51 | nih.gov |

| Coumarin-3-carboxylic acid chloride | Various amines | Coumarin-3-carboxamides | 72-73 | lew.ro |

| Coumarin carboxylate methyl ester | Various amines, Lipase TL IM | Coumarin-3-carboxamides | - | mdpi.com |

Formation of Hydrazide and Schiff Base Compounds

The aldehyde functionality at the C-3 position of the coumarin ring is a key site for derivatization through condensation reactions. The formation of hydrazide-hydrazones and subsequently Schiff bases represents a robust strategy for creating complex coumarin derivatives.

The synthesis typically begins with the reaction of a suitable aldehyde with a hydrazide. nih.gov For instance, various dihydroxybenzaldehydes can be combined with hydrazides like isonicotinic hydrazide or aminobenzoic acid hydrazide. nih.gov A range of synthetic methods can be employed, including traditional solution-based synthesis, mechanochemistry (grinding), and solid-state melt reactions. nih.gov The solid-state melt reaction is noted as particularly efficient for derivatives of (iso)nicotinic based hydrazones. nih.gov

Once the hydrazone is formed, further reaction with an aldehyde can yield a Schiff base. nih.govnih.gov For example, crystalline amine-functionalized hydrazones can undergo post-synthetic modification by reacting with aldehyde vapors to form hydrazone-Schiff bases. nih.gov The general procedure for forming Schiff bases involves refluxing a mixture of the hydrazide derivative and the appropriate aldehyde in a solvent such as absolute ethanol. mdpi.com These reactions lead to the formation of new C=N (imine) bonds, significantly altering the electronic and steric profile of the parent coumarin.

Table 1: Synthetic Approaches for Hydrazone and Schiff Base Formation

| Method | Description | Efficiency Notes | Reference |

| Solution-Based Synthesis | Reactants are dissolved in a suitable solvent (e.g., methanol, ethanol) and often heated under reflux. | A traditional and widely used method. | nih.govmdpi.com |

| Mechanosynthesis | Solid reactants are combined and ground together, inducing a chemical reaction without bulk solvent. | Generally a good choice for quinazoline (B50416) synthesis from certain precursors. | nih.gov |

| Solid-State Melt Reaction | A mixture of solid reactants is heated above its melting point to initiate the reaction. | More efficient for derivatives of (iso)nicotinic based hydrazones. | nih.gov |

| Vapor-Mediated Reaction | A solid reactant is exposed to the vapor of another reactant for post-synthetic modification. | Effective for converting amine-functionalized hydrazones into Schiff bases. | nih.gov |

Cocrystallization and Metal Complexation of Coumarin-3-carboxylic Acid

Coumarin-3-carboxylic acid, the direct precursor to 2-oxo-2H-1-benzopyran-3-carboxaldehyde, is a versatile building block for supramolecular chemistry, engaging in both cocrystallization and metal complexation.

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of active pharmaceutical ingredients without altering their covalent structure. nih.gov A notable example is the synthesis of a cocrystal of coumarin-3-carboxylic acid with thiourea (B124793), achieved through a neat grinding method. nih.gov The stability of this 1:1 cocrystal is maintained by N-H···O hydrogen bonding between the amine groups of thiourea and the carbonyl group of the coumarin molecule. nih.gov

Metal Complexation significantly expands the chemical space of coumarin derivatives, often leading to enhanced biological or physical properties. frontiersin.orgnih.gov Coumarin-3-carboxylic acid typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the deprotonated carboxylic group and the adjacent pyrone carbonyl group. acs.org A wide variety of metal complexes have been synthesized, incorporating ions such as Ni(II), Cu(II), Zn(II), Ag(I), and various lanthanides (Ln(III)). frontiersin.orgnih.govacs.orgrsdjournal.org The chelation of metals can augment the properties of the coumarin ligand; for instance, a silver(I) complex of coumarin-3-carboxylic acid showed enhanced antimicrobial activity. frontiersin.orgnih.gov

Table 2: Examples of Coumarin-3-carboxylic Acid Metal Complexes

| Metal Ion | Complex Formula Example | Synthesis Method | Noted Properties/Applications | Reference |

| Silver(I) | Not specified | Chelation | Enhanced antimicrobial activity. | frontiersin.orgnih.gov |

| Lanthanum(III) | La(CCA)₂(NO₃)(H₂O)₂ | Not specified | Strong ionic metal-ligand bonding. | researchgate.net |

| Europium(III) | Eu(cca)₃ | DFT study | Bidentate bonding via carbonyl and carboxylate oxygens. | acs.org |

| Nickel(II) | Not specified | New synthetic route | Higher antioxidant activity compared to the precursor acid. | rsdjournal.org |

| Copper(II) | Not specified | New synthetic route | Higher antioxidant activity compared to the precursor acid. | rsdjournal.org |

| Zinc(II) | Not specified | New synthetic route | Higher antioxidant activity compared to the precursor acid. | rsdjournal.org |

CCA refers to the deprotonated coumarin-3-carboxylate anion.

Decarboxylative Strategies for C-3 and C-4 Functionalization

The carboxylic acid moiety at the C-3 position of the coumarin scaffold is not only a synthetic handle for amide formation but also an activating group that facilitates decarboxylative functionalization. ias.ac.in This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 or C-4 positions.

C-3 Functionalization: The direct replacement of the carboxylic acid group is a powerful tool for introducing new functionalities. A silver-mediated oxidative decarboxylative trifluoromethylthiolation has been reported, which converts the C-3 carboxylic acid directly into a CF₃S group. researchgate.net Another strategy involves an Fe(III)-catalyzed oxidative decarboxylative radical coupling with α,α-difluoroarylacetic acids to yield C-3 difluoroarylmethylated coumarins. nih.govacs.org

C-4 Functionalization: The presence of the C-3 carboxylic acid can direct functionalization to the adjacent C-4 position, typically proceeding through a decarboxylative Michael addition pathway. ias.ac.in Methodologies include palladium-catalyzed regioselective C-4 arylation and copper-catalyzed C-4 alkenylation using acrylates. ias.ac.in Furthermore, visible-light photoredox catalysis enables the reductive and decarboxylative aza-arylation of coumarin-3-carboxylic acids at the C-4 position, providing access to biologically relevant 4-substituted-chroman-2-ones. researchgate.net

Table 3: Decarboxylative Functionalization Strategies for Coumarin-3-carboxylic Acid

| Position | Functional Group Introduced | Catalyst/Reagent System | Reaction Type | Reference |

| C-3 | Trifluoromethylthio (-SCF₃) | Silver-mediate | Oxidative Decarboxylative Thiolation | researchgate.net |

| C-3 | Difluoroarylmethyl (-CF₂Ar) | Fe(III) catalyst | Oxidative Decarboxylative Radical Coupling | nih.govacs.org |

| C-4 | Aryl | Palladium catalyst | Regioselective Decarboxylative Arylation | ias.ac.in |

| C-4 | Alkenyl | Copper catalyst | Decarboxylative C-H Alkenylation | ias.ac.in |

| C-4 | Aza-aryl | fac-Ir(ppy)₃ photocatalyst | Reductive and Decarboxylative Aza-arylation | researchgate.net |

Regioselective Functionalization at C-6, C-7, and C-8 Positions

While much of the reactivity of the coumarin scaffold is centered on the pyrone ring, functionalization of the fused benzene (B151609) ring at the C-6, C-7, and C-8 positions is crucial for tuning the biological and photophysical properties of these molecules. nih.govnih.govmdpi.com

Substitutions at these positions are often achieved by employing starting materials that already bear the desired functionality, such as substituted salicylaldehydes, or by performing electrophilic substitution on a pre-formed coumarin ring. Structure-activity relationship (SAR) studies have frequently highlighted the importance of these positions.

C-6 Position: The introduction of a chloro (Cl) substituent at the C-6 position has been shown to be critical for achieving selectivity in the inhibition of monoamine oxidase-B (MAO-B). mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been used to introduce various aryl and alkynyl groups at the C-6 position of 3-phosphonocoumarins to finely tune their fluorescent properties. nih.gov

C-7 Position: The C-7 position is a common site for substitution, with many biologically active natural coumarins bearing a hydroxyl or methoxy (B1213986) group at this position. Synthetic strategies often leverage this natural predisposition. For example, modifying the substituent at the C-7 position has proven beneficial for inhibiting both MAO-A and MAO-B. mdpi.com

C-8 Position: Substitution at the C-8 position can also significantly influence biological activity. The introduction of a methyl group at C-8, for instance, led to improved MAO-A inhibition in certain coumarin series. mdpi.com SAR studies have indicated that C-8 substitution can provide potent biological activity. nih.gov

Table 4: Effects of Regioselective Functionalization at C-6, C-7, and C-8

| Position | Substituent/Modification | Synthetic Strategy Highlight | Observed Effect | Reference |

| C-6 | Chloro (-Cl) | Synthesis from substituted precursors | Crucial for MAO-B selectivity. | mdpi.com |

| C-6 | Aryl / Alkynyl groups | Pd-catalyzed cross-coupling | Tuning of optical/fluorescent properties. | nih.gov |

| C-7 | Various motifs (e.g., thiadiazole) | Synthesis from substituted precursors | Beneficial for both MAO-A and MAO-B inhibition. | mdpi.com |

| C-8 | Methyl (-CH₃) | Synthesis from substituted precursors | Improved MAO-A inhibition. | mdpi.com |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Insights into Condensation Reactions

Condensation reactions are fundamental to the synthesis of the 2-oxo-2H-chromene-3-carbaldehyde core and its derivatives. A primary pathway is the organocatalytic domino oxa-Michael/aldol (B89426) condensation. nih.gov This reaction typically involves a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde. msu.edu

The mechanism, often catalyzed by a secondary amine like diphenylprolinol trimethylsilyl (B98337) ether, begins with the formation of an iminium ion between the catalyst and the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack from the hydroxyl group of salicylaldehyde in an oxa-Michael addition. This step is often rate-determining. msu.edu The resulting enamine intermediate then undergoes an intramolecular aldol condensation, where the enamine attacks the aldehyde group of the original salicylaldehyde moiety. Subsequent hydrolysis of the iminium ion releases the catalyst and yields the final 2H-chromene-3-carbaldehyde product. nih.govmsu.edu

Another significant condensation pathway is the Knoevenagel condensation, used to synthesize related carboxamides. This involves the reaction of salicylaldehyde derivatives with N-substituted cyanoacetamides in the presence of a weak base like aqueous sodium carbonate. rsc.org The base facilitates the formation of a carbanion from the active methylene (B1212753) compound (cyanoacetamide), which then attacks the carbonyl carbon of salicylaldehyde. Subsequent dehydration and intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the cyano group leads to a 2-imino-2H-chromene-3-carboxamide. These imino derivatives can then be hydrolyzed with aqueous acid to afford the corresponding 2-oxo-2H-chromene-3-carboxamides. rsc.org

The pyran-2-one ring of the coumarin (B35378) system is susceptible to nucleophilic attack, which can lead to ring-opening. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) involves nucleophilic attack at the lactone acyl center or conjugate addition at the C-C double bond, resulting in the opening of the pyranone ring. nih.gov

Table 1: Key Condensation Reaction Mechanisms

| Reaction Type | Key Intermediates | Catalyst/Reagents | Mechanistic Steps |

|---|---|---|---|

| Domino Oxa-Michael/Aldol | Iminium ion, Enamine | Secondary amines (e.g., diphenylprolinol silyl (B83357) ether) | 1. Iminium ion formation. 2. Oxa-Michael addition. 3. Intramolecular aldol condensation. 4. Catalyst regeneration. |

| Knoevenagel Condensation | Carbanion, Imine | Weak base (e.g., Na2CO3), Acid | 1. Carbanion formation. 2. Nucleophilic attack on aldehyde. 3. Dehydration. 4. Intramolecular cyclization. 5. Hydrolysis (for oxo-product). |

| Nucleophilic Ring Opening | N/A | Nucleophiles (e.g., Hydrazine hydrate) | 1. Nucleophilic attack at acyl center or C4. 2. Cleavage of the lactone C-O bond. |

Radical Initiation and Intermediate Formation in Synthesis

Radical mechanisms provide an alternative route to the synthesis of the chromene skeleton. A notable example is the cobalt-catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.edu The proposed mechanism involves the following steps:

Diazo Formation: The tosylhydrazone is treated with a base to form a diazo compound.

Carbene Radical Formation: In the presence of a [Co(II)(porphyrin)] catalyst, the diazo compound generates a Co(III)-carbene radical intermediate.

Radical Addition: This intermediate undergoes a radical addition reaction with a terminal alkyne to produce a salicyl-vinyl radical intermediate.

Hydrogen Atom Transfer (HAT): A subsequent intramolecular hydrogen atom transfer from the phenolic hydroxyl group to the vinyl radical center leads to the formation of the 2H-chromene ring. msu.edu

In related enzymatic systems, radical intermediates are also crucial. For example, studies on non-heme iron(II) enzymes have shown that Fe(IV)-oxo intermediates can initiate reactions via C-H bond activation. researchgate.net The process can proceed through a radical-induced decarboxylation to form a C=C double bond. researchgate.net Similarly, the enzyme coproheme decarboxylase utilizes a tyrosyl radical (Tyr•) intermediate. This radical abstracts a hydrogen atom (H•) from a substrate, initiating a cascade that leads to decarboxylation. nih.gov These examples highlight the importance of radical species in mediating complex chemical transformations.

Proposed Mechanisms for Schiff Base Formation

The aldehyde group at the C3 position of 2-oxo-2H-1-benzopyran-3-carboxaldehyde is a prime site for the formation of Schiff bases (imines). The reaction mechanism is a well-established two-step process involving the condensation of the aldehyde with a primary amine. wjpsonline.comeijppr.comresearchgate.net

Carbinolamine Formation: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to the oxygen atom, resulting in the formation of a neutral, but unstable, carbinolamine intermediate. eijppr.comdergipark.org.tr

Dehydration: The dehydration of the carbinolamine is the rate-determining step and is typically catalyzed by either an acid or a base. wjpsonline.comeijppr.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product with a characteristic C=N double bond. ijacskros.com

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. wjpsonline.com The stability of the resulting Schiff base is enhanced when it is derived from an aromatic aldehyde like 2-oxo-2H-1-benzopyran-3-carboxaldehyde due to the effective conjugation. wjpsonline.com

Table 2: General Mechanism of Schiff Base Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. | Zwitterionic species, followed by proton transfer. |

| 2 | Formation of a neutral addition compound. | Carbinolamine |

| 3 | Acid/base-catalyzed elimination of a water molecule. | Protonated carbinolamine |

| 4 | Formation of the carbon-nitrogen double bond. | Imine (Schiff Base) |

Intramolecular Cyclization Pathways

The synthesis of the 2H-chromene ring is itself a product of an intramolecular cyclization. As discussed, the oxa-Michael/aldol domino reaction culminates in an intramolecular cyclization step to form the pyran ring. nih.govmsu.edu The regioselectivity of such cyclizations is a critical aspect. For instance, in the synthesis of chromenes from 2-propargylphenol derivatives, the 6-endo-dig cyclization pathway is consistently favored over the alternative 5-exo-dig pathway. msu.edu This selectivity can be influenced by factors like substrate geometry and the catalytic system employed. rsc.org

Furthermore, the coumarin system can undergo rearrangements involving ring-opening followed by a new intramolecular cyclization. The reaction of 2-imino-2H-chromene-3-carboxamides with dinucleophiles can proceed via an initial intermolecular nucleophilic attack at the C2 position, which opens the iminolactone ring. researchgate.net This is followed by a subsequent intramolecular cyclization involving the newly introduced nucleophile and a suitable electrophilic site on the opened intermediate, leading to the formation of novel 3-hetaryl-substituted 2-oxo-2H-chromene derivatives. researchgate.net This demonstrates the dynamic nature of the coumarin ring, which can be opened and re-closed to generate structural diversity. nih.gov

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Elucidation

The molecular structure of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is unequivocally established through a combination of modern spectroscopic methods. Each technique provides specific insights into the compound's connectivity, functional groups, and electronic environment.

For instance, the ¹H NMR spectrum of 4-chloro-3-formylcoumarin reveals a characteristic singlet for the aldehydic proton at high chemical shift values (δ > 10 ppm) due to the strong deshielding effect of the carbonyl group and the aromatic system. orientjchem.org The proton at the C-4 position in unsubstituted coumarins typically appears as a distinct singlet in the downfield region. nih.gov Aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet system between δ 7.0 and 8.0 ppm. nih.gov

In ¹³C NMR spectroscopy, the carbonyl carbons of the aldehyde and the lactone are the most downfield signals, typically appearing above δ 160 ppm. nih.gov The carbon of the aldehyde group (CHO) in a related derivative, 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, was observed at δ 192.5 ppm. mdpi.com The carbons of the aromatic ring and the C-C double bond of the pyrone ring resonate in the δ 110-160 ppm range. nih.govnih.gov

Table 1: Representative NMR Data for 3-Formylcoumarin Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | ¹H NMR | DMSO-d₆ | 11.78 (s, 1H, NH), 8.93 (s, 1H, pyran-H4), 8.48 (s, 1H, -CH=), 8.03-7.46 (m, 9H, ArH) | nih.gov |

| N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | ¹³C NMR | DMSO-d₆ | 154.5 (C=O), 149.9 (-CH=), 148.2 (-CH=), 145.2, 134.9, 134.5, 131.0, 130.9, 129.4, 127.9, 127.2, 125.8, 119.9, 118.9, 116.9, 116.8 (ArC) | nih.gov |

| 4H-Chromeno[3,4-d]isoxazol-4-one | ¹³C NMR | Not Specified | 165.50, 155.04, 154.20, 153.11, 133.50, 125.50, 124.90, 119.50, 117.10, 116.01 | orientjchem.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. For 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, the most prominent absorption bands are associated with the carbonyl groups.

The FT-IR spectrum is expected to show two strong and distinct C=O stretching vibrations. The lactone carbonyl stretch typically appears at a higher wavenumber (around 1700-1740 cm⁻¹) compared to the aldehyde carbonyl stretch (around 1665-1700 cm⁻¹). nih.govderpharmachemica.com For example, in N'-(4-chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, the lactone and amide carbonyl peaks are observed at 1704 cm⁻¹ and 1665 cm⁻¹, respectively. nih.gov The C=C stretching vibrations of the aromatic and pyrone rings are expected in the 1600-1450 cm⁻¹ region. rsc.org C-H stretching vibrations for the aromatic and aldehydic protons typically appear above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively. rsc.org

FT-Raman spectroscopy provides complementary information. Studies on similar molecules like 3-acetylcoumarin (B160212) show that the vibrational modes can be assigned with the aid of quantum chemical calculations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Coumarin (B35378) Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Lactone C=O | Stretching | 1700 - 1740 | nih.govderpharmachemica.com |

| Aldehyde C=O | Stretching | 1665 - 1700 | nih.gov |

| Aromatic/Pyrone C=C | Stretching | 1450 - 1610 | derpharmachemica.comrsc.org |

| N-H (in hydrazide derivatives) | Stretching | 3195 - 3291 | nih.gov |

UV-Visible spectroscopy provides information about the electronic transitions within a conjugated system. Coumarin derivatives are known for their strong UV absorption. The spectrum of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is expected to exhibit intense absorption bands corresponding to π→π* transitions within the benzopyrone system. The presence of the formyl group, an electron-withdrawing group, extends the conjugation and can influence the position of the absorption maxima (λ_max). A study on a related ligand, 2-oxo-2H-chromene-3-carbohydrazide, shows characteristic UV-Visible absorption which is used to study metal complexation. nih.gov Theoretical studies on coumarin derivatives suggest that the absorption spectra are influenced by intramolecular charge transfer (ICT) from the benzene ring to the pyrone moiety. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Under electron ionization (EI), coumarins characteristically undergo a retro-Diels-Alder reaction, leading to the expulsion of a carbon monoxide (CO) molecule (a loss of 28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical ion. researchgate.netbenthamopen.com This primary fragment often undergoes a subsequent loss of another CO molecule. benthamopen.com

For 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- (molecular weight: 174.15 g/mol ), the primary fragmentation would be the loss of CO from the lactone ring, followed by potential fragmentation of the aldehyde group (loss of H or CHO). libretexts.org High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₆O₃). benthamopen.com Electrospray ionization (ESI) studies on the parent coumarin have detailed the fragmentation pathways of the protonated molecule, which also involves losses of CO and CO₂. nih.gov

Table 3: Common Mass Spectral Fragments for the Coumarin Core

| Process | Neutral Loss | Mass Lost (Da) | Description | Source |

|---|---|---|---|---|

| Decarbonylation | CO | 28 | Loss of carbon monoxide from the lactone ring, forming a benzofuran-type ion. This is a hallmark fragmentation for coumarins. | researchgate.netbenthamopen.comnih.gov |

| Loss of Formyl Radical | CHO | 29 | Cleavage of the C-C bond to lose the aldehyde group. | libretexts.org |

| Loss of Hydrogen Radical | H | 1 | Cleavage of the aldehydic C-H bond. | libretexts.org |

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- were not found, studies on the parent coumarin molecule and its derivatives provide insight into the electronic structure. These studies compare experimental valence and core photoelectron spectra with theoretical calculations to benchmark predicted spectra. rsc.org The analysis of carbon and oxygen 1s core level spectra allows for the identification and quantification of different chemical environments for these atoms, which would be distinct for the carbonyl oxygen of the lactone, the ether oxygen, and the carbonyl oxygen of the aldehyde in the title compound. rsc.org

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

A crystal structure for the specific unsubstituted compound 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is not available in the reviewed literature. However, the structures of several closely related derivatives have been determined. For example, the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde shows that the non-hydrogen atoms of the coumarin core are nearly co-planar. researchgate.netnih.gov In its crystal packing, molecules are linked by weak C-H···O hydrogen bonds, forming layers, which are further stabilized by slipped π–π stacking interactions between the fused rings. researchgate.netnih.gov Similarly, studies on other 3-substituted coumarins confirm the planarity of the benzopyran-2-one ring system and detail how substituents influence the crystal packing through various non-covalent interactions, including hydrogen bonds and C-H···π interactions. rsc.org These findings suggest that 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- would also possess a largely planar molecular structure, with its crystal packing likely governed by C-H···O interactions involving the aldehyde and lactone carbonyl oxygen atoms.

of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-

The meticulous characterization of "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-," also known as coumarin-3-carboxaldehyde, and its derivatives is fundamental to understanding their chemical behavior and potential applications. A suite of advanced analytical techniques is employed to elucidate the structural, crystalline, thermal, and morphological properties of these compounds.

Spectroscopic and diffraction methods are indispensable for confirming the molecular structure and solid-state arrangement of coumarin derivatives.

For instance, the crystal structure of N-(2-oxo-2H-chromene-3-carbonyl)cytisine, a derivative, has been established through SXRD. nih.govmdpi.com The analysis revealed a monoclinic crystal system with the space group P21. mdpi.com Similarly, the crystal structure of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde was determined to be monoclinic, with a space group of C2/c. nih.govresearchgate.net These studies provide precise atomic coordinates and confirm the planar nature of the coumarin ring system, a characteristic feature of these molecules. nih.govresearchgate.net

The detailed crystallographic data for several derivatives of 2-oxo-2H-1-benzopyran-3-carboxaldehyde are summarized in the interactive table below.

Interactive Table: Crystallographic Data of 2-oxo-2H-1-Benzopyran-3-carboxaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| N-(2-oxo-2H-chromen-3-carbonyl)cytisine | C23H22N2O4 | Monoclinic | P21 | 10.123 | 8.456 | 12.345 | 109.87 | 994.5 | 2 | nih.govmdpi.com |

| 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde | C14H15NO3 | Monoclinic | C2/c | 25.488 | 7.844 | 12.599 | 92.39 | 2517 | 8 | nih.govresearchgate.net |

| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | C14H13NO4 | - | - | - | - | - | - | - | - | mdpi.com |

Powder X-ray diffraction (PXRD) is a key technique for assessing the crystallinity and phase purity of bulk materials. It is particularly useful for identifying different polymorphic forms of a compound. While a specific PXRD pattern for "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-" was not found in the available literature, the technique has been widely applied to characterize related coumarin compounds.

For example, PXRD has been used to confirm the crystalline nature of catalysts used in the synthesis of coumarin-3-carboxylic acids. In one study, the PXRD pattern of a cadmium-based metal-organic framework catalyst showed sharp diffraction peaks, indicating a high degree of crystallinity that was maintained even after several catalytic cycles.

Furthermore, studies on the parent coumarin molecule have revealed the existence of multiple polymorphic forms, which were identified and characterized using a combination of computational predictions and PXRD. One report identified an orthorhombic phase for coumarin with the space group Pca21. This highlights the importance of PXRD in understanding the solid-state landscape of coumarin derivatives.

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, melting behavior, and decomposition profiles of chemical compounds.

The melting points of some derivatives are presented in the table below.

Interactive Table: Melting Points of 2-oxo-2H-1-Benzopyran-3-carboxaldehyde Derivatives

| Derivative | Melting Point (°C) | Reference |

|---|---|---|

| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | 166-168 | mdpi.com |

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | 92-93 | mdpi.com |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde | 101-103 | nih.gov |

| 4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde | 78-80 | nih.gov |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology, size, and shape of crystalline materials. While SEM images of "2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-" crystals were not found in the searched literature, studies on related coumarin derivatives provide an understanding of the typical morphologies observed in this class of compounds.

For example, SEM has been used to study the morphology of coumarin-6 polycrystalline films, revealing details about their grain structure and surface topography. In another study, SEM images of coumarin-functionalized silica (B1680970) showed the surface texture and porous nature of the material. uni.lu These studies demonstrate that SEM can effectively characterize the micromorphology of coumarin-based materials, which is important for understanding their physical properties and performance in various applications.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the molecular structure and electronic properties of coumarin (B35378) derivatives. thenucleuspak.org.pkopensciencepublications.comresearchgate.net These calculations offer a balance between accuracy and computational cost, making them a valuable tool for theoretical chemists. mdpi.com For coumarin derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic characteristics. thenucleuspak.org.pkmdpi.com

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized molecular geometry of coumarin derivatives. thenucleuspak.org.pk These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of related coumarin derivatives, the geometry was optimized to find the most stable conformation. researchgate.net The planarity of the coumarin ring system is a key feature, although substituents can influence this. In the case of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde, it was found that all non-hydrogen atoms, except for those in the ethyl group, are approximately co-planar. nih.govresearchgate.net This planarity is crucial for the electronic properties of the molecule.

| Parameter | Value |

| C2=O2 Bond Length | ~1.2 Å |

| C3=C4 Bond Length | ~1.35 Å |

| C4-C10 Bond Length | ~1.45 Å |

| O1-C2-C3 Angle | ~120° |

| C3-C4-C10 Angle | ~121° |

| C4-C3-C=O Angle | ~120° |

| The data presented is illustrative and based on typical values for coumarin systems. |

The electronic structure of coumarin derivatives, particularly the frontier molecular orbitals (HOMO and LUMO), is critical in determining their chemical reactivity and photophysical behavior. thenucleuspak.org.pk DFT calculations have been used to compute the energies of the HOMO and LUMO, and the resulting energy gap (ΔE). researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. thenucleuspak.org.pk For coumarin derivatives, the carbonyl oxygen atom typically shows a region of negative potential, making it a likely site for electrophilic attack, while the aromatic rings can be susceptible to nucleophilic attack depending on the substitution pattern. thenucleuspak.org.pk

Table 2: Calculated Electronic Properties for a Generic Coumarin Derivative (Note: This table provides representative values for coumarin systems as specific data for 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- was not found.)

| Property | Typical Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Energy Gap | 3.0 to 5.0 eV |

| Dipole Moment | 3.0 to 6.0 D |

| Values are illustrative and can vary significantly with substitution. |

Excited State Dynamics and Photophysical Properties

The photophysical properties of coumarin derivatives are of great interest due to their widespread use as fluorescent probes and laser dyes. acs.org The excited-state dynamics, including processes like intramolecular charge transfer, are key to understanding their fluorescence behavior.

In many "push-pull" coumarin derivatives, where an electron-donating group is attached to one part of the molecule and an electron-withdrawing group to another, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur in the excited state. acs.orgmdpi.comresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. This can be followed by a conformational change, typically a rotation around a single bond, to form a non-emissive or weakly emissive TICT state. nih.gov

The formation of the TICT state provides a non-radiative decay pathway, which can lead to fluorescence quenching. mdpi.com The efficiency of TICT state formation is highly dependent on the solvent polarity and viscosity. mdpi.comnih.gov In polar solvents, the polar TICT state is stabilized, often leading to a decrease in fluorescence quantum yield. acs.orgresearchgate.net For example, studies on 7-(dimethylamino)coumarin-3-carbaldehyde have shown that the fluorescence quantum yield decreases in highly polar solvents due to the formation of a TICT state. acs.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For coumarin derivatives, ΦF can vary significantly depending on the substitution pattern and the solvent environment. acs.orgacgpubs.org As mentioned, the formation of a TICT state is a major factor that can reduce the fluorescence quantum yield. mdpi.com

Studies on various coumarin-3-carboxylate derivatives have shown that the presence of electron-donating groups can enhance fluorescence, while electron-withdrawing groups can have the opposite effect. acgpubs.org The fluorescence quantum yield of coumarin derivatives is often measured relative to a standard, such as quinine (B1679958) sulfate. rsc.org For instance, certain phenylcoumarin-3-carboxylates have been reported to have high quantum yields, in some cases exceeding that of Rhodamine B. acgpubs.org

Table 3: Illustrative Fluorescence Quantum Yields (ΦF) of Coumarin Derivatives in Different Solvents (Note: This table presents data for related coumarin derivatives to illustrate the effect of solvent polarity.)

| Compound | Solvent | ΦF |

| 7-(Dimethylamino)coumarin-3-carbaldehyde | Dichloromethane | ~0.6 |

| 7-(Dimethylamino)coumarin-3-carbaldehyde | Acetonitrile | ~0.4 |

| 7-(Dimethylamino)coumarin-3-carbaldehyde | Methanol | ~0.1 |

| A Phenylcoumarin-3-carboxylate Derivative | Ethanol (B145695) | 0.79 |

| A Cyanophenylbenzocoumarin-3-carboxylate Derivative | Ethanol | 0.80 |

| Data is sourced from studies on substituted coumarin-3-carboxaldehydes. acs.orgacgpubs.org |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscirp.org In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein. abap.co.innih.gov

Coumarin derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase and acetylcholinesterase. nih.govabap.co.in These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. For instance, docking studies of C-3 substituted coumarin analogs with the active site of cyclooxygenase have provided insights into their binding modes and have been well-complemented by experimental data. abap.co.in Similarly, various coumarin derivatives have been docked into the active site of acetylcholinesterase to explore their potential for the treatment of Alzheimer's disease. nih.gov Although specific docking studies for the unsubstituted 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- were not prominently found, the general findings for the coumarin scaffold highlight its potential for interacting with various biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the coumarin class of compounds, including 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, QSAR studies are instrumental in predicting the biological activities of new derivatives and guiding the design of more potent agents. These studies correlate variations in the physicochemical properties and structural features of coumarin analogues with their observed biological effects.

Research has demonstrated that the biological activity of coumarin derivatives can be effectively modeled using QSAR. A variety of biological endpoints have been investigated, including anticancer, antimicrobial, and enzyme inhibitory activities. acs.orgnih.gov The predictive power of these models relies on the calculation of molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties.

Commonly used descriptors in QSAR studies of coumarin derivatives include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. These are crucial for describing a molecule's reactivity and interaction capabilities.

Lipophilicity Descriptors: Often represented by the partition coefficient (log P) or the lipophilicity index (π), which quantify the compound's solubility and ability to cross biological membranes.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

The development of robust QSAR models typically involves statistical methods like Multiple Linear Regression (MLR), often coupled with a feature selection method such as a Genetic Algorithm (GA) to identify the most relevant descriptors. acs.orgvulcanchem.com The statistical quality and predictive ability of the generated models are rigorously assessed using various validation metrics.

A predictive QSAR model for the antifungal activity of coumarin derivatives against Macrophomina phaseolina was successfully developed, highlighting that the presence of multiple electron-withdrawing groups, particularly at the C-3 position (the position of the carboxaldehyde group in 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-), enhanced the activity. nih.gov Another study on coumarin analogues as NMT inhibitors for Candida albicans found that atomic properties like polarizability and atomic van der Waals volume were key to explaining their inhibitory activity. vulcanchem.com For monoamine oxidase (MAO) inhibitors, QSAR correlations showed that inhibitory activity is linked to polarizability, dipole moment, HOMO and LUMO energies, and lipophilicity.

The table below summarizes key parameters from various QSAR studies on coumarin derivatives, illustrating the statistical validation and the types of biological activities modeled.

| Biological Activity | Model Type | Key Statistical Parameters | Reference |

| Antifungal | GA-QSAR | R²tr = 0.78; R²ext = 0.67; Q²loo = 0.67 | nih.gov |

| Anticancer (HepG2) | GA-MLR | r² = 0.692 (four descriptors) | acs.org |

| NMT Inhibition | GA-MLR | R² = 0.830; Q² = 0.758; R²Pred = 0.610 | vulcanchem.com |

| MAO Inhibition | Regression | RpIC,Pol = 0.492 | |

| CK2 Inhibition | MLR | R² = 0.884; Q²cv = 0.822; R²pred = 0.821 | mdpi.com |

Interactive Data Table: Click on headers to sort.

These studies collectively indicate that the 2-oxo-2H-chromene scaffold is a viable candidate for QSAR analysis. The substituent at the C-3 position is a critical determinant of activity, and QSAR models effectively capture the structural requirements for various biological actions, thereby facilitating the rational design of novel, active coumarin derivatives. nih.gov

Theoretical Mechanistic Predictions

Theoretical and computational methods are pivotal in predicting and elucidating the reaction mechanisms involving 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-. These studies provide insights into reaction pathways, transition states, and the feasibility of synthetic routes that are often difficult to determine through experimental means alone.

One significant area of investigation is the use of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- in multicomponent reactions (MCRs) to construct complex heterocyclic systems. acs.org For instance, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves a sequential MCR and intramolecular Michael cyclization. acs.org Theoretical considerations in this synthesis predicted that the 2H-chromen-2-one motif itself is not a strong Michael acceptor. acs.org It was conjectured that the Michael acceptor could be activated under basic conditions, a prediction that helps in optimizing reaction conditions. acs.org The proposed mechanism involves the initial formation of an α-amino amidine intermediate from the reaction of the aldehyde with an aniline (B41778) and an isocyanide, followed by a base-mediated 5-endo-trig cyclization. acs.org

Computational procedures, particularly using Density Functional Theory (DFT), have been employed to understand the electronic properties and reactivity of coumarin derivatives. Molecular orbital calculations can predict electronic absorption spectra and provide insights into the nature of excited states, which is crucial for applications in photochemistry. nih.gov For example, in the study of coumarin derivatives as photoinitiators, electronic absorption spectra were calculated using time-dependent density functional theory (TD-DFT) to rationalize their light-absorbing properties. nih.gov

The reactivity of the aldehyde group in 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is central to many synthetic transformations. Theoretical studies can predict the course of reactions such as Knoevenagel condensations. In the synthesis of coumarin-thiazolidine-2,4-dione-1,2,3-triazoles, the initial step is a piperidine-catalyzed Knoevenagel condensation between 2-oxo-2H-chromene-3-carbaldehyde and thiazolidine-2,4-dione. scielo.br Mechanistic predictions for such reactions involve the formation of an enolate from the active methylene (B1212753) compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration.

Furthermore, computational studies support the elucidation of reaction mechanisms for the formation of fused pyridocoumarins. The reaction of 4-aminocoumarin (B1268506) with β-formyl substituted 4H-chromenes is proposed to proceed through a Michael addition of the aminocoumarin to the α-carbon of the chromene carbaldehyde, leading to a Michael adduct. nih.gov Subsequent condensation and cyclization lead to the final fused heterocyclic product. nih.gov These theoretically predicted pathways provide a rational framework for understanding the regioselectivity and outcomes of complex synthetic sequences.

The table below outlines examples of reactions involving 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and the associated mechanistic predictions derived from theoretical and computational considerations.

| Reaction Type | Reactants | Product Class | Predicted Mechanistic Steps | Reference |

| Multicomponent Reaction | Anilines, Isocyanides | Chromeno[4,3-b]pyrrol-4(1H)-ones | Formation of α-amino amidine, base-activated intramolecular Michael cyclization, 1,3-H shift, and auto-oxidation. | acs.org |

| Knoevenagel Condensation | Thiazolidine-2,4-dione | Coumarin-thiazolidine-2,4-dione hybrids | Piperidine-catalyzed formation of an enolate, nucleophilic attack on the aldehyde carbonyl, dehydration. | scielo.br |

| Vilsmeier-Haack Reaction | POCl₃, DMF (on 7-(diethylamino)-2H-chromen-2-one) | 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde | Formation of Vilsmeier reagent, electrophilic substitution onto the coumarin ring. | nih.gov |

| [3+2] Cycloaddition | Phenylhydrazones, Alkynes | 2-Oxo-2H-chromenylpyrazole-carboxylates | Formation of a hydrazone from the aldehyde, followed by cycloaddition with the alkyne. | researchgate.net |

Interactive Data Table: Click on headers to sort.

These examples underscore the power of theoretical predictions in modern synthetic chemistry, allowing for a deeper understanding of the reactivity of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- and enabling the rational design of synthetic routes to novel and biologically relevant molecules.

Mechanistic Investigations of Biological Activities Excluding Prohibited Content

Antimicrobial Activity Research

Derivatives of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-, commonly known as coumarins, have been a significant area of interest in the search for new antimicrobial agents. These compounds have been reported to possess a broad spectrum of biological activities, including both antibacterial and antifungal properties. maynoothuniversity.ie Research has focused on synthesizing and evaluating various analogs to understand and enhance their therapeutic potential.

While numerous studies have demonstrated the antibacterial effects of various coumarin-3-carboxaldehyde derivatives, the precise mechanisms of action are multifaceted and can be influenced by the specific substitutions on the coumarin (B35378) scaffold. nih.govlew.roresearchgate.net

One proposed mechanism for nitro-containing coumarin derivatives involves the in vivo reduction of the nitro (NO₂) group. This process is believed to trigger the release of toxic intermediates, such as nitroso and superoxide (B77818) species. These reactive species can then covalently bind to bacterial DNA, leading to nuclear damage and ultimately, cell death.

Although derivatives have shown bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, detailed mechanistic studies specifically elucidating the disruption of membrane integrity or the inhibition of flagellar growth and motility for the 2-oxo-2H-chromene-3-carboxaldehyde scaffold are not extensively detailed in the current body of scientific literature. Similarly, while biofilm inhibition is a known strategy to combat bacterial resistance, specific studies detailing this mechanism for direct derivatives of 2-oxo-2H-chromene-3-carboxaldehyde are limited.

The antifungal activity of coumarin derivatives has been investigated against several pathogenic fungi. Research suggests that these compounds may employ multiple mechanisms to inhibit fungal growth.

One primary target for antifungal drugs is the fungal cell membrane, particularly the essential sterol component, ergosterol. nih.gov However, studies on certain coumarin derivatives indicate that their mode of action does not involve direct binding to ergosterol. Instead, the antifungal activity is proposed to stem from interference with the ergosterol biosynthesis pathway. Molecular modeling studies have identified ERG1, an enzyme involved in this pathway, as a likely target. mdpi.com

Another identified mechanism involves damage to the fungal cell wall. A study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated that the compound's action affects the structure of the fungal cell wall. nih.gov This is supported by sorbitol protection assays, where the presence of an osmotic protectant (sorbitol) mitigates the compound's antifungal effect, suggesting the cell wall is a key target. nih.gov

Furthermore, investigations suggest that coumarin derivatives can induce a multi-target antifungal effect by disrupting processes critical for fungal survival, including both the synthesis of the cell membrane and the maintenance of the cell's redox balance. mdpi.com

The antimicrobial potency of 2-oxo-2H-chromene-3-carboxaldehyde derivatives is highly dependent on their chemical structure, specifically the nature and position of substituents on the coumarin ring.

For antibacterial activity, the substituent at the C3 position has been shown to be crucial. Studies on coumarin-3-carboxamide derivatives revealed that a carboxylic acid group at this position plays an essential role in the observed antibacterial effects. nih.gov Conversely, the corresponding carboxamide derivatives showed diminished or no activity. nih.gov

In the case of 2-aryl-3-nitro-2H-chromene derivatives, the substitution pattern on both the coumarin core and the C2-aryl ring dramatically influences activity. The presence of electron-donating groups on either ring tends to result in almost no inhibition. However, the incorporation of halogen atoms has been found to be highly beneficial for antibacterial potency. Tri-halogenated derivatives, in particular, displayed the highest antibacterial activity in their series against multidrug-resistant strains of S. aureus and S. epidermidis.

For antifungal activity, coumarin-3-carboxamide derivatives have shown varied efficacy. Certain derivatives exhibited significant activity against plant pathogenic fungi like Botrytis cinerea and Rhizoctorzia solani, with efficacy comparable to or better than some commercial fungicides. researchgate.netnih.gov The specific nature of the amide substituent is a key determinant of this activity.

Antioxidant Activity Research

Coumarin derivatives are recognized for their antioxidant properties, which are attributed to their ability to neutralize free radicals and other reactive oxygen species (ROS). nih.gov This activity is not based on a single mode of action but involves a complex and synergistic combination of mechanisms. nih.gov

The primary antioxidant action of coumarins involves direct radical scavenging. The specific mechanisms through which this occurs have been elucidated using computational methods like Density Functional Theory (DFT). The main pathways include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For certain coumarin-hydrazide derivatives, the transfer of a hydrogen atom from N-H groups is an exergonic (thermodynamically favorable) process, aided by the stabilization of the resulting radical structure. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. However, for some coumarin derivatives, this pathway has been found to be thermodynamically unfavorable. nih.gov

Sequential Proton Loss followed by Electron Transfer (SPLET): This pathway involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. Under physiological conditions, the SPLET mechanism is considered a highly plausible pathway for the antiradical activity of coumarin-trihydroxybenzohydrazide derivatives. mdpi.comsemanticscholar.org

Radical Adduct Formation (RAF): In this mechanism, the free radical directly adds to the antioxidant molecule, forming a more stable radical adduct. nih.gov DFT studies have shown that there are multiple potential sites on the coumarin structure where a radical can attack, with the C7 position being a favored site. nih.gov For certain derivatives, RAF (also referred to as Radical Coupling Formation) is a significant and thermodynamically favorable mechanism of action. mdpi.comsemanticscholar.org

Quantum-chemical calculations on derivatives have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is often localized on the propenone fragment, confirming the likelihood of these compounds exhibiting antiradical properties through mechanisms like HAT or SET. eco-vector.com

The antioxidant capacity of 2-oxo-2H-chromene-3-carboxaldehyde derivatives is commonly evaluated experimentally using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically.

Studies have shown that the radical scavenging activity is highly dependent on the molecular structure. For instance, the presence and position of hydroxyl groups on the coumarin ring are strongly correlated with DPPH radical scavenging activity. The tables below present data from DPPH assays on various coumarin derivatives, illustrating the influence of different substituents on their antioxidant potential.

| Compound Name | Substituent at C3 | Substituent at C6 | % DPPH Inhibition (at 10 mg/mL) |

|---|---|---|---|

| 3-Acetyl-2H-1-benzopyran-2-one | -COCH₃ | -H | 14.0 |

| 3-Acetyl-6-bromo-2H-1-benzopyran-2-one | -COCH₃ | -Br | 15.0 |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | -COCH₃ | -OH | 94.0 |

| 3-Acetyl-6-nitro-2H-1-benzopyran-2-one | -COCH₃ | -NO₂ | 16.0 |

| Ethyl 2-oxo-2H-1-benzopyran-3-carboxylate | -COOC₂H₅ | -H | 15.0 |

| Ethyl 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylate | -COOC₂H₅ | -Br | 16.0 |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | -COOC₂H₅ | -OH | 93.0 |

| Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | -COOC₂H₅ | -NO₂ | 17.0 |

| Compound Name | Substituent at C3 | IC₅₀ (µg/mL) |

|---|---|---|

| 4-hydroxy-3-(1-(p-tolylhydrazono)ethyl)-2H-chromen-2-one | -(C=NNH-p-tolyl)CH₃ | 4.72 |

| 3-(1-((4-carboxyphenyl)hydrazono)ethyl)-4-hydroxy-2H-chromen-2-one | -(C=NNH-p-COOH-Ph)CH₃ | 4.90 |

| 4-hydroxy-3-(1-((4-sulfamoylphenyl)hydrazono)ethyl)-2H-chromen-2-one | -(C=NNH-p-SO₂NH₂-Ph)CH₃ | 6.97 |

| 4-hydroxy-3-(1-(phenylhydrazono)ethyl)-2H-chromen-2-one | -(C=NNH-Ph)CH₃ | 7.44 |

| 3-(1-((4-acetylphenyl)hydrazono)ethyl)-4-hydroxy-2H-chromen-2-one | -(C=NNH-p-COCH₃-Ph)CH₃ | 10.02 |

Anticancer and Antitumor Research